tert-Butyl peroxypivalate

Catalog No.
S544723
CAS No.
927-07-1
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl peroxypivalate

CAS Number

927-07-1

Product Name

tert-Butyl peroxypivalate

IUPAC Name

tert-butyl 2,2-dimethylpropaneperoxoate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-8(2,3)7(10)11-12-9(4,5)6/h1-6H3

InChI Key

OPQYOFWUFGEMRZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OOC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

t-Butyl peroxypivalate

Canonical SMILES

CC(C)(C)C(=O)OOC(C)(C)C

Description

The exact mass of the compound tert-Butyl peroxypivalate is 174.1256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tert-Butyl peroxypivalate is an organic compound characterized by its chemical formula C9H18O3C_9H_{18}O_3. It appears as a colorless liquid that solidifies at temperatures below -19 °C and decomposes at approximately 70 °C. This compound is notable for its flammability and potential as a dangerous fire risk, as it can ignite under various ambient conditions and may explode when heated or contaminated . Tert-Butyl peroxypivalate belongs to a class of organic peroxides, which are known for their reactive properties.

Tert-Butyl peroxypivalate serves primarily as a radical initiator in polymerization reactions. It decomposes thermally to generate free radicals, which can initiate the polymerization of various monomers, including methyl methacrylate. The initiation mechanism involves the formation of radicals that react with the double bonds of monomers, leading to chain reactions and the formation of polymers .

Additionally, the compound can undergo explosive decomposition if subjected to heat or shock, making it necessary to handle with caution .

The synthesis of tert-butyl peroxypivalate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid. Recent advancements have introduced continuous flow synthesis techniques using microreactors, which enhance safety and efficiency by controlling reaction conditions closely. This method allows for better management of exothermic reactions and reduces the risk of hazardous incidents during synthesis .

Tert-Butyl peroxypivalate is primarily utilized as an initiator in radical polymerization processes in the production of various polymers and copolymers. Its ability to generate free radicals makes it valuable in industries such as plastics and coatings. Additionally, due to its oxidative properties, it finds applications in organic synthesis where controlled radical reactions are required .

Interaction studies involving tert-butyl peroxypivalate often focus on its reactivity with other chemicals during polymerization processes. The compound's interactions with various monomers can influence polymer properties such as molecular weight and thermal stability. Furthermore, understanding its reactivity patterns helps in developing safer handling procedures for this compound in industrial settings .

Tert-Butyl peroxypivalate shares similarities with other organic peroxides but has unique properties that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameChemical FormulaUnique Properties
Tert-Butyl hydroperoxideC4H10O2C_4H_{10}O_2A precursor to tert-butyl peroxypivalate; used in oxidation reactions.
Di-tert-butyl peroxideC10H22O2C_10H_{22}O_2More stable than tert-butyl peroxypivalate; used in polymerizations but less reactive.
Benzoyl peroxideC14H10O4C_{14}H_{10}O_4Commonly used in acne treatment; has different reactivity profiles compared to tert-butyl peroxypivalate.
Cumene hydroperoxideC9H10O2C_9H_{10}O_2Used in phenol production; exhibits different stability and reactivity characteristics.

Tert-Butyl peroxypivalate's unique combination of reactivity and stability makes it particularly useful as a polymerization initiator while necessitating careful handling due to its explosive potential under certain conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tert-butyl peroxypivalate is a colorless liquid that solidifies below -19° C. Decomposes at 70°C. Flammable and a dangerous fire risk. Heating may cause explosion. Used as a polymerization initiator.
Liquid

XLogP3

2.5

Exact Mass

174.1256

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (53.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (91.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

927-07-1

Wikipedia

Tert-Butyl peroxypivalate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2024-02-18

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